Neuraminate

Description

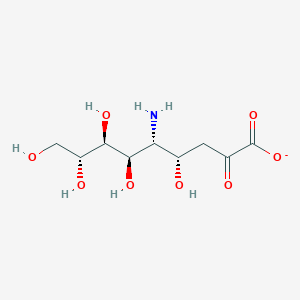

Structure

3D Structure

Properties

Molecular Formula |

C9H16NO8- |

|---|---|

Molecular Weight |

266.23 g/mol |

IUPAC Name |

(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoate |

InChI |

InChI=1S/C9H17NO8/c10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h3,5-8,11-12,14-16H,1-2,10H2,(H,17,18)/p-1/t3-,5+,6+,7+,8+/m0/s1 |

InChI Key |

BQINXKOTJQCISL-GRCPKETISA-M |

SMILES |

C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)[O-] |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O)C(=O)C(=O)[O-] |

Canonical SMILES |

C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Neuraminate

De Novo Synthesis Pathways of Neuraminate Precursors

The de novo synthesis of this compound primarily occurs in the cytosol of vertebrate cells wikipedia.orgnih.govrsc.org. This pathway begins with a precursor derived from glucose.

Enzymatic Conversion of Glucose to N-Acetylmannosamine-6-Phosphate

The synthesis pathway starts with uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), which is produced from fructose (B13574) 6-phosphate via the hexosamine biosynthetic pathway rsc.orgnih.govwikipedia.org. In vertebrates, the initial and rate-limiting step in Neu5Ac biosynthesis is the epimerization of UDP-GlcNAc to N-acetylmannosamine (ManNAc) rsc.orgnih.govhmdb.ca. This reaction is catalyzed by UDP-GlcNAc 2-epimerase nih.govrsc.orgnih.govhmdb.ca. Subsequently, ManNAc is phosphorylated at the C-6 position to form N-acetylmannosamine-6-phosphate (ManNAc-6P) nih.govrsc.orgnih.gov. In mammalian cells, these two sequential enzymatic steps are carried out by a single bifunctional enzyme, UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE) nih.govrsc.orgnih.gov.

In contrast, some bacterial systems can synthesize sialic acids using a different pathway that involves an aldolase (B8822740) and a mannose derivative, incorporating three carbons from pyruvate (B1213749) wikipedia.org. Certain bacteria can directly use N-acetylmannosamine and phosphoenolpyruvate (B93156) to form N-acetylneuraminic acid without the intermediate phosphorylation of ManNAc tandfonline.com.

Condensation Reactions Forming N-Acetylneuraminic Acid-9-Phosphate

Following the formation of N-acetylmannosamine-6-phosphate (ManNAc-6P), the next key step in the de novo synthesis of this compound in vertebrates is the condensation of ManNAc-6P with phosphoenolpyruvate (PEP) rsc.orgnih.govflybase.orguniprot.orgoup.comoup.com. This reaction yields N-acetylneuraminic acid-9-phosphate (Neu5Ac-9P) rsc.orgnih.govflybase.orguniprot.orgoup.com. The enzyme responsible for this condensation is N-acetylthis compound-9-phosphate synthase, also known as sialic acid synthase or NANS rsc.orgflybase.orguniprot.orgoup.comresearchgate.netontosight.ai. Research on rat liver Neu5Ac-9-phosphate synthase has shown high specificity for ManNAc-6P and PEP as substrates oup.com. The Neu5Ac-9P product is then dephosphorylated by a specific phosphatase, N-acetylneuraminic acid phosphatase (NANP), to generate free N-acetylneuraminic acid (Neu5Ac) nih.govrsc.org.

In some bacteria, N-acetylneuraminic acid can be synthesized directly by the condensation of N-acetylmannosamine and phosphoenolpyruvate, catalyzed by Neu5Ac synthase (NeuB) wikipedia.orgnih.govtandfonline.comnih.gov.

The de novo biosynthesis pathway in vertebrates can be summarized by the following enzymatic steps:

| Substrate 1 | Substrate 2 | Enzyme | Product 1 | Product 2 | Location |

| UDP-N-acetylglucosamine | UDP-GlcNAc 2-epimerase (part of GNE) | N-acetylmannosamine | UDP | Cytosol | |

| N-acetylmannosamine | ATP | ManNAc kinase (part of GNE) | N-acetylmannosamine-6-phosphate | ADP | Cytosol |

| N-acetylmannosamine-6-phosphate | Phosphoenolpyruvate | N-acetylthis compound-9-phosphate synthase (NANS) | N-acetylneuraminic acid-9-phosphate | Phosphate (B84403) | Cytosol |

| N-acetylneuraminic acid-9-phosphate | Water | N-acetylneuraminic acid phosphatase (NANP) | N-acetylneuraminic acid | Phosphate | Cytosol |

Salvage Pathways for this compound Recycling and Utilization

This compound can also be acquired through salvage pathways, which involve the recycling of free sialic acid released from the degradation of sialoglycoconjugates wikipedia.orgnih.gov.

Uptake and Phosphorylation of Free this compound

Glycoconjugates containing sialic acid are typically degraded in lysosomes through the action of lysosomal sialidases wikipedia.orgnih.gov. These enzymes remove terminal sialic acid residues. The resulting free sialic acid molecules are then transported from the lysosome into the cytosol wikipedia.orgnih.gov.

While phosphorylation is a key step in the de novo synthesis of ManNAc to ManNAc-6P, the primary fate of free this compound (Neu5Ac) entering the cytosol via the salvage pathway is not direct phosphorylation to Neu5Ac-9P. Instead, free Neu5Ac in the cytosol can be either activated for re-utilization in glycoconjugate synthesis or directed towards degradation wikipedia.orgnih.gov.

Interconversion of this compound Derivatives

A crucial step in the utilization of salvaged this compound is its activation to cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), the high-energy donor required for the transfer of sialic acid residues to nascent glycans by sialyltransferases wikipedia.orgnih.govrsc.org. This activation step is catalyzed by CMP-Neu5Ac synthetase (CMAS) and occurs in the nucleus in animal cells wikipedia.orgnih.govrsc.org. CMP-Neu5Ac is then transported to the Golgi apparatus, where it serves as a substrate for sialyltransferases wikipedia.orgrsc.org.

CMP-Neu5Ac can also undergo further modifications, such as O-acetylation wikipedia.org. While the interconversion between different forms of neuraminic acid (like N-acetylneuraminic acid and N-glycolylneuraminic acid) can occur, the hydroxylation of CMP-Neu5Ac to CMP-N-glycolylneuraminic acid is a distinct modification step rather than a general interconversion within the salvage pathway of Neu5Ac itself oup.com.

Catabolism and Degradation Mechanisms of this compound

This compound can be catabolized to provide carbon and nitrogen sources, particularly in bacteria, but also in higher animals wikipedia.orgnih.govnih.gov.

The primary enzyme involved in the initial step of intracellular this compound degradation is N-acetylthis compound lyase (also known as sialic acid aldolase or NanA in bacteria) wikipedia.orgnih.govnih.gov. This cytosolic enzyme cleaves N-acetylneuraminic acid into N-acetylmannosamine and pyruvate wikipedia.orgnih.govnih.gov.

In bacteria, the catabolic pathway for sialic acid often involves a cluster of enzymes, including N-acetylthis compound lyase (NanA), N-acetylmannosamine kinase (NanK), and N-acetylmannosamine-6-phosphate 2-epimerase (NanE) nih.govresearchgate.netresearchgate.netnih.govnih.gov. NanK phosphorylates the resulting N-acetylmannosamine to N-acetylmannosamine-6-phosphate nih.govresearchgate.net. NanE then epimerizes N-acetylmannosamine-6-phosphate to N-acetylglucosamine-6-phosphate nih.govresearchgate.netnih.govnih.gov. N-acetylglucosamine-6-phosphate can then be further processed by enzymes like N-acetylglucosamine-6-phosphate deacetylase (NagA) and glucosamine-6-phosphate deaminase (NagB) to eventually enter glycolysis nih.govresearchgate.net.

The bacterial sialic acid catabolic pathway can be represented by the following enzymatic steps:

| Substrate 1 | Enzyme | Product 1 | Product 2 |

| N-acetylneuraminic acid | N-acetylthis compound lyase (NanA) | N-acetylmannosamine | Pyruvate |

| N-acetylmannosamine | N-acetylmannosamine kinase (NanK) | N-acetylmannosamine-6-phosphate | |

| N-acetylmannosamine-6-phosphate | N-acetylmannosamine-6-phosphate 2-epimerase (NanE) | N-acetylglucosamine-6-phosphate |

Enzymatic Cleavage of Glycosidic Linkages Containing this compound

The removal of this compound residues from glycoconjugates is primarily carried out by a family of enzymes known as neuraminidases or sialidases (EC 3.2.1.18). wikipedia.orgontosight.aipatsnap.com These are glycoside hydrolases that cleave the glycosidic bond linking a terminal sialic acid residue to the underlying carbohydrate structure. wikipedia.orgontosight.aikhanacademy.org Neuraminidases exhibit specificity for different types of glycosidic linkages, including α-(2→3), α-(2→6), and α-(2→8) linkages, depending on the specific enzyme and its source. wikipedia.orgsigmaaldrich.com

Different classes of neuraminidases exist, including viral, bacterial, and mammalian enzymes, each with varying substrate specificities and biological roles. wikipedia.org Viral neuraminidases, such as those found on the surface of influenza viruses, are critical for the release of newly formed virions from infected cells by cleaving sialic acid receptors on the host cell surface. wikipedia.orgontosight.aipatsnap.comtandfonline.com Mammalian cells express several neuraminidase isoforms (e.g., NEU1, NEU2, NEU3, NEU4) that are involved in diverse cellular processes, including the modification and degradation of sialoglycoconjugates. wikipedia.orghmdb.ca

The enzymatic cleavage mechanism involves the hydrolysis of the glycosidic bond, often proceeding through an oxocarbocation intermediate. wikipedia.orgkhanacademy.org The specificity of neuraminidases for different glycosidic linkages is determined by the enzyme's active site structure and its interaction with the substrate. ontosight.ai

Lysosomal and Cytosolic Degradation Pathways

Following the enzymatic cleavage of this compound from glycoconjugates by neuraminidases, the released free sialic acid can be further metabolized through degradation pathways. A major route for the degradation of sialoglycoconjugates occurs within lysosomes. nih.govjensenlab.orgoup.com Lysosomal neuraminidases (e.g., NEU1) are responsible for cleaving sialic acid residues from glycans targeted for degradation in this compartment. hmdb.caoup.com

Free sialic acid released in the lysosome is then transported into the cytosol via specific lysosomal membrane transporters, such as SLC17A5 (sialin). jensenlab.org Defects in this transporter can lead to the accumulation of free sialic acid in lysosomes, resulting in lysosomal storage disorders like sialuria. jensenlab.org

In the cytosol, free this compound (Neu5Ac) can be catabolized by the enzyme N-acetylthis compound pyruvate lyase (NPL), also known as sialic acid aldolase (EC 4.1.3.3). ontosight.aihmdb.cajensenlab.orggenecards.orggenome.jp This enzyme catalyzes the reversible cleavage of Neu5Ac into N-acetylmannosamine (ManNAc) and pyruvate. ontosight.aihmdb.cajensenlab.orggenome.jp This cytosolic degradation pathway allows for the potential salvage and reuse of ManNAc for the biosynthesis of new sialic acids or its further metabolism. ontosight.ainih.govglycoforum.gr.jp

While lysosomal degradation is a primary route for the breakdown of sialoglycoconjugates, cytosolic degradation pathways, mediated by enzymes like NPL, play a role in managing the pool of free sialic acid within the cell. ontosight.aijensenlab.org Research indicates that cytosolic transaminases are generally ineffective at utilizing sugars or sugar derivatives like this compound as amino group acceptors, suggesting that transamination is not a significant cytosolic degradation pathway for this compound. researchgate.netd-nb.info

Subcellular Compartmentalization of this compound Metabolism

The enzymes involved in this compound biosynthesis and metabolism are localized to specific cellular compartments, highlighting the compartmentalized nature of these pathways. The initial steps of Neu5Ac biosynthesis, from UDP-GlcNAc to free Neu5Ac, primarily occur in the cytosol. nih.govresearchgate.netnih.gov Enzymes such as GNE, NANS, and NANP have been found in the soluble fraction of cells, consistent with a cytosolic localization. nih.govnih.gov

Following its synthesis in the cytosol, free Neu5Ac is transported into the nucleus, where it is activated to CMP-Neu5Ac by CMAS. nih.govnih.govuniprot.org CMAS has been localized to the nucleoplasm and nucleus. uniprot.org The activated CMP-Neu5Ac is then transported to the Golgi apparatus, the primary site for the sialylation of glycoproteins and glycolipids by sialyltransferases. nih.govnih.govresearchgate.net Sialyltransferases are typically type II transmembrane proteins with their catalytic domains facing the Golgi lumen. uniprot.org

The degradation of sialoglycoconjugates primarily takes place in lysosomes, where lysosomal neuraminidases cleave terminal sialic acid residues. nih.govjensenlab.orgoup.com The released free sialic acid is then transported from the lysosome to the cytosol by the transporter SLC17A5. jensenlab.org The cytosolic enzyme NPL, responsible for the cleavage of free Neu5Ac into ManNAc and pyruvate, is localized in the cytosol. genecards.org

This subcellular compartmentalization ensures the coordinated synthesis, modification, and degradation of this compound and its derivatives, allowing for tight regulation of sialylation and the proper functioning of sialoglycoconjugates in various cellular processes. ontosight.ainih.govnih.govresearchgate.net

Interactive Data Table: Key Enzymes in this compound Metabolism and Their Subcellular Localization

| Enzyme | Abbreviation | Primary Subcellular Localization | Role in Pathway |

| UDP-GlcNAc 2-epimerase/ManNAc kinase | GNE | Cytosol | Initiates Neu5Ac biosynthesis |

| N-acetylthis compound synthase | NANS | Cytosol | Synthesizes Neu5Ac-9-phosphate |

| N-acetylthis compound 9-phosphatase | NANP | Cytosol | Produces free Neu5Ac |

| CMP-N-acetylneuraminic acid synthetase | CMAS | Nucleus, Nucleoplasm | Activates Neu5Ac to CMP-Neu5Ac |

| Sialyltransferases | STs | Golgi Apparatus (Lumenal side) | Transfer Neu5Ac to glycans |

| Neuraminidases (Sialidases) | NEUs | Lysosome, Plasma Membrane, Cytosol | Cleave sialic acid from glycoconjugates |

| N-acetylthis compound pyruvate lyase | NPL (NanA) | Cytosol | Degrades free Neu5Ac to ManNAc and pyruvate |

| Sialic acid transporter (Lysosomal) | SLC17A5 | Lysosomal Membrane | Transports free sialic acid from lysosome to cytosol |

Note: This table is intended to be interactive in a suitable digital format, allowing for sorting or filtering.

Interactive Data Table: Examples of Glycosidic Linkages Cleaved by Neuraminidases

| Linkage Type | Description | Examples of Substrates |

| α-(2→3) | Sialic acid linked to the hydroxyl group at the 3-position of the adjacent sugar | Sialyllactose, Sialylated glycoproteins and glycolipids |

| α-(2→6) | Sialic acid linked to the hydroxyl group at the 6-position of the adjacent sugar | Sialyllactose, Sialylated glycoproteins and glycolipids |

| α-(2→8) | Sialic acid linked to the hydroxyl group at the 8-position of another sialic acid residue | Polysialic acid chains, Gangliosides (e.g., GD3, GT1b) |

Note: This table is intended to be interactive in a suitable digital format, allowing for sorting or filtering.

Enzymatic Systems Governing Neuraminate Synthesis, Modification, and Hydrolysis

Neuraminate Synthases: Mechanistic Insights and Specificity

This compound synthases are the primary enzymes responsible for the initial creation of the nine-carbon backbone of neuraminic acid. These enzymes catalyze the condensation of a six-carbon amino sugar with a three-carbon phosphoenolpyruvate (B93156) (PEP) molecule. Significant differences exist between the synthases found in prokaryotes and eukaryotes, primarily concerning their substrate utilization and the initial product formed.

The catalytic mechanism of this compound synthases involves an aldol-type condensation reaction. While specific details can vary between different evolutionary families of these enzymes, the general process involves the nucleophilic attack of the enolate of pyruvate (B1213749) (derived from PEP) on the aldehyde group of an N-acylmannosamine derivative.

In prokaryotes, the key enzyme is N-acetylthis compound synthase (NeuB). The catalytic cycle of NeuB is metal-dependent, often utilizing Mn²⁺ or Mg²⁺ ions. Structural and mechanistic studies of NeuB from Neisseria meningitidis have revealed a TIM barrel structure and a domain-swapped homodimeric arrangement where a C-terminal antifreeze-like domain from one monomer contributes essential residues to the active site of the other. The metal ion is proposed to act as a Lewis acid, activating the carbonyl group of N-acetyl-D-mannosamine (ManNAc) for nucleophilic attack by the enolate of pyruvate, which is formed following the cleavage of the C-O bond in phosphoenolpyruvate.

Eukaryotic this compound synthesis is catalyzed by N-acetylthis compound-9-phosphate (Neu5Ac-9-P) synthase (NANS). The mechanism is analogous to that of NeuB, involving the condensation of PEP with a mannosamine (B8667444) derivative. However, a key distinction is the use of N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) as the sugar substrate. The resulting product is N-acetylthis compound-9-phosphate (Neu5Ac-9-P), which is subsequently dephosphorylated by N-acetylthis compound-9-phosphate phosphatase (NANP) to yield N-acetylthis compound (Neu5Ac). Like their prokaryotic counterparts, eukaryotic this compound synthases also require divalent cations for their activity. At least one cysteine residue has been identified as being located in the active site of the rat liver Neu5Ac-9-phosphate synthase. nih.gov

The substrate and product specificities of this compound synthases are a defining feature that distinguishes the prokaryotic and eukaryotic pathways.

Prokaryotic N-acetylthis compound synthases (NeuB) typically exhibit a high degree of specificity for N-acetyl-D-mannosamine (ManNAc) and phosphoenolpyruvate (PEP) as substrates, leading to the direct synthesis of N-acetylthis compound (Neu5Ac). ebi.ac.uk However, some bacterial NeuB enzymes have demonstrated a degree of promiscuity, being able to utilize alternative N-acylmannosamine substrates. For instance, the NeuB from Campylobacter jejuni can accommodate N-propionoylmannosamine, N-butanoylmannosamine, and N-pentanoylmannosamine, although the catalytic efficiency decreases with increasing acyl chain length. nih.gov

Eukaryotic N-acetylthis compound-9-phosphate synthases (NANS), on the other hand, utilize the phosphorylated sugar N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) as their primary substrate, producing N-acetylthis compound-9-phosphate (Neu5Ac-9-P). uniprot.org Some mammalian NANS enzymes have also been shown to accept D-mannose 6-phosphate as a substrate, leading to the formation of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid 9-phosphate (KDN-9-P). uniprot.org However, the rat liver NANS has been reported to not utilize mannose-6-phosphate. nih.gov

| Enzyme Type | Primary Mannosamine Substrate | Primary Product | Alternative Substrates | Alternative Products |

|---|---|---|---|---|

| Prokaryotic (NeuB) | N-acetyl-D-mannosamine (ManNAc) | N-acetylthis compound (Neu5Ac) | N-propionoylmannosamine, N-butanoylmannosamine, N-pentanoylmannosamine | Corresponding N-acylneuraminates |

| Eukaryotic (NANS) | N-acetyl-D-mannosamine 6-phosphate (ManNAc-6-P) | N-acetylthis compound-9-phosphate (Neu5Ac-9-P) | D-mannose 6-phosphate (in some species) | 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid 9-phosphate (KDN-9-P) |

This compound Transferases (Sialyltransferases): Linkage Formation and Glycosylation Pathways

Once synthesized, this compound, in its activated form, is transferred to the terminal positions of glycan chains on glycoproteins and glycolipids by a family of enzymes known as this compound transferases, or more commonly, sialyltransferases (STs). These enzymes are responsible for the formation of the diverse sialidic linkages found in nature.

The universal donor substrate for sialyltransferases is cytidine (B196190) monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac). nih.gov This high-energy nucleotide sugar is synthesized from Neu5Ac and cytidine triphosphate (CTP) by the enzyme CMP-sialic acid synthetase. Sialyltransferases exhibit a high degree of specificity for CMP-Neu5Ac. While mammalian STs are relatively strict in their donor substrate requirements, they can exhibit some tolerance for modifications on the sialic acid moiety. For example, CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) and CMP-N-acetyl-9-O-acetylneuraminic acid (CMP-Neu5,9Ac₂) have been shown to be utilized by some mammalian sialyltransferases. nih.gov

In contrast to their relatively conserved donor substrate specificity, sialyltransferases display a remarkable diversity in their acceptor substrate specificity and the stereochemistry of the linkage they form. Based on these characteristics, they are broadly classified into four major families:

ST3Gal family: These enzymes transfer sialic acid to a galactose (Gal) residue in an α2,3-linkage.

ST6Gal family: This family catalyzes the formation of an α2,6-linkage to a galactose (Gal) or N-acetylgalactosamine (GalNAc) residue.

ST6GalNAc family: These enzymes specifically transfer sialic acid to an N-acetylgalactosamine (GalNAc) residue in an α2,6-linkage.

ST8Sia family: This family is responsible for the synthesis of polysialic acid chains by transferring sialic acid to another sialic acid residue in an α2,8-linkage.

Each of these families contains multiple isoforms with distinct but sometimes overlapping acceptor specificities, contributing to the vast complexity of sialoglycan structures. For example, within the ST3Gal family, different isoforms show preferences for terminal galactose residues on different types of underlying glycan structures. nih.gov

| Sialyltransferase Family | Linkage Formed | Typical Acceptor Terminus |

|---|---|---|

| ST3Gal | α2,3 | Galactose (Gal) |

| ST6Gal | α2,6 | Galactose (Gal) or N-acetylgalactosamine (GalNAc) |

| ST6GalNAc | α2,6 | N-acetylgalactosamine (GalNAc) |

| ST8Sia | α2,8 | Sialic Acid (Sia) |

Sialyltransferases are inverting glycosyltransferases, meaning that the anomeric configuration of the sialic acid is inverted during the transfer from the donor to the acceptor substrate. The β-linked sialic acid in CMP-sialic acid becomes an α-linked sialic acid in the final product. nih.gov The catalytic mechanism is proposed to be a single displacement (Sɴ2-like) reaction. nih.gov In this mechanism, a catalytic base within the active site of the enzyme deprotonates the hydroxyl group of the acceptor substrate, enhancing its nucleophilicity. This activated hydroxyl group then attacks the anomeric carbon (C2) of the sialic acid moiety of CMP-sialic acid, leading to the formation of the glycosidic bond and the displacement of CMP.

The reaction kinetics of sialyltransferases can be complex, often following a sequential Bi-Bi mechanism, which can be either ordered or random. nih.govnih.gov In an ordered mechanism, the substrates bind to the enzyme in a specific sequence, whereas in a random mechanism, either substrate can bind first. For example, some studies suggest that a class of glycosyltransferases, to which sialyltransferases belong, follows a random sequential Bi-Bi mechanism. nih.gov

Structural Basis for Sialyltransferase Substrate Recognition and Catalysis

Sialyltransferases (STs) are a crucial family of glycosyltransferases that catalyze the transfer of a sialic acid moiety from an activated donor substrate, typically cytidine 5'-monophosphate-N-acetylneuraminic acid (CMP-Neu5Ac), to the terminal position of acceptor glycans on glycoproteins and glycolipids. nih.govwikipedia.org This process, known as sialylation, is critical for a multitude of cellular recognition and signaling events. The structural and mechanistic details of how these enzymes achieve their remarkable specificity and catalytic efficiency are areas of intensive research.

All known sialyltransferases are inverting glycosyltransferases, meaning they transfer the sialic acid from the β-anomeric configuration in the CMP-donor to an α-anomeric linkage in the final product. nih.gov The catalytic mechanism is generally accepted to be a single displacement reaction. nih.gov This involves the nucleophilic attack of a hydroxyl group from the acceptor molecule on the anomeric carbon (C2) of the sialic acid in the CMP-Neu5Ac donor. researchgate.net

Key to this reaction is the role of a catalytic base within the enzyme's active site, often an aspartate or histidine residue, which deprotonates the acceptor's hydroxyl group, thereby enhancing its nucleophilicity. researchgate.net For instance, in the α2,6-sialyltransferase from Photobacterium sp. JT-ISH-224, Asp232 is positioned to act as the catalytic base. researchgate.net Simultaneously, a catalytic acid, such as a histidine residue (His405 in the same enzyme), protonates the phosphate (B84403) oxygen of the leaving CMP group, stabilizing the transition state. researchgate.net This transition state is thought to resemble an oxocarbenium-ion. researchgate.net

The recognition of the acceptor substrate is highly specific and involves a network of interactions. For example, in the bifunctional sialyltransferase Cst-II from Campylobacter jejuni, the acceptor trisaccharide binds to an open cleft in the enzyme, with key interactions mediated by residues such as Asn-51, Tyr-81, and Arg-129. nih.gov These residues are critical for both binding the acceptor and for catalysis. nih.gov The acceptor binding regions of sialyltransferases exhibit notable differences in their amino acid sequences, secondary structures, and positions, which ultimately dictates their substrate specificity. nih.gov

This compound Lyases (Neuraminidases/Sialidases): Glycosidic Bond Hydrolysis

Neuraminidases, also known as sialidases, are glycoside hydrolase enzymes that cleave the α-ketosidic linkage of terminal sialic acid residues from a variety of glycoconjugates. researchgate.net This desialylation process is vital for regulating the function of sialoglycans and is implicated in numerous physiological and pathological processes, including influenza virus propagation and bacterial pathogenesis. researchgate.netasm.org

The substrate specificity of neuraminidases is a key determinant of their biological function. Mammals express a family of four neuraminidases (Neu1, Neu2, Neu3, and Neu4), each with distinct subcellular locations and physiological roles, which are reflected in their substrate preferences. plos.orgnih.gov

Systematic studies have revealed significant differences in their ability to hydrolyze different sialyl linkages. Neu1 and Neu3 can readily cleave both α2,3- and α2,6-linked sialic acids. plos.orgnih.gov In contrast, Neu2 and Neu4 show a strong preference for α2,3-linkages and have very low activity towards α2,6-linked substrates. plos.orgnih.gov The presence of a fucose branch on the underlying glycan chain can also influence activity; Neu2 and Neu4 are inhibited by this modification, while it has little effect on Neu1 and Neu3. plos.orgnih.gov

Influenza virus neuraminidases also exhibit linkage preferences that are important for viral tropism. frontiersin.org While the hemagglutinin protein of human-adapted influenza viruses preferentially binds to α2,6-linked sialic acids found in the upper respiratory tract, the viral neuraminidase from both human and avian strains tends to cleave α2,3-linked sialic acids more efficiently. tandfonline.com However, the difference in cleavage efficiency between the two linkage types is less pronounced in human influenza viruses compared to avian strains. tandfonline.com

| Enzyme | Preferred Sialyl Linkage | Effect of Fucosylation | Primary Substrates |

|---|---|---|---|

| Neu1 | α2,3 and α2,6 | Minimal | Glycoproteins |

| Neu2 | α2,3 >> α2,6 | Inhibitory | Oligosaccharides |

| Neu3 | α2,3 and α2,6 | Minimal | Gangliosides, Glycoproteins |

| Neu4 | α2,3 >> α2,6 | Inhibitory | Gangliosides, Glycoproteins |

| Influenza A (Avian) | α2,3 > α2,6 | N/A | Host Cell Receptors |

| Influenza A (Human) | α2,3 > α2,6 (less pronounced difference) | N/A | Host Cell Receptors |

The catalytic mechanism of influenza virus neuraminidase is well-characterized and serves as a model for the wider family. The reaction proceeds through a key oxocarbenium ion transition state at the C2 carbon of the sialic acid. nih.gov The active site is a highly conserved cavity located on the head of the tetrameric neuraminidase protein. nih.govresearchgate.net

The process begins with the binding of the sialic acid residue in the active site, which induces a conformational change in the sugar ring from a chair to a half-chair. nih.gov This distortion is facilitated by strong ionic interactions between the carboxylate group of the sialic acid and a trio of conserved arginine residues (Arg118, Arg292, and Arg371). nih.gov This strain promotes the cleavage of the glycosidic bond. The positively charged oxocarbenium intermediate is stabilized by multiple contacts within the active site, including interactions with Tyr406 and Asp151. nih.gov The final step is the hydroxylation of the oxocarbenium ion by a water molecule, leading to the release of the free α-sialic acid product. nih.gov The active site architecture is a pocket surrounded by several flexible loops, with key catalytic and stabilizing residues precisely positioned to facilitate this multi-step reaction. nih.govresearchgate.net

The activity and specificity of neuraminidases are not static but can be modulated by various factors. In the context of the influenza virus, a functional interplay exists between the neuraminidase (NA) and the hemagglutinin (HA) proteins. nih.govnih.gov The binding of HA to sialic acid receptors on cell surfaces can actually promote the enzymatic activity of the co-localized NA. nih.govnih.govtandfonline.com This enhancement is particularly evident when the virus interacts with multivalent, surface-anchored substrates that mimic the cell membrane. tandfonline.com

Furthermore, the receptor specificity of HA can influence the substrate preference of NA. nih.gov For example, alterations in HA's preference between avian-like (α2,3-linked) and human-like (α2,6-linked) receptors can affect NA's activity against different substrates. nih.gov This dynamic interplay is thought to be crucial for the virus's ability to navigate the sialic acid-rich mucus barrier of the respiratory tract and for cross-species adaptation. nih.govtandfonline.com The balance between HA's receptor-binding and NA's receptor-destroying activities is critical for efficient viral replication. tandfonline.com

This compound Epimerases: Interconversion of this compound Derivatives

The diversity of sialic acids is expanded through enzymatic modifications of the parent molecules. One of the most significant modifications in non-human mammals is the conversion of N-acetylneuraminic acid (Neu5Ac) to N-glycolylneuraminic acid (Neu5Gc).

The sole enzyme responsible for the synthesis of Neu5Gc is CMP-N-acetylneuraminic acid hydroxylase (CMAH). ucsd.eduresearchgate.netwikipedia.org This enzyme catalyzes the hydroxylation of the N-acetyl group of CMP-Neu5Ac to form the N-glycolyl group of CMP-Neu5Gc. researchgate.netnih.gov It is important to note that this is a hydroxylation, not an epimerization, but it results in the interconversion of these two major this compound derivatives.

The reaction occurs in the cytosol and acts specifically on the activated sugar nucleotide, CMP-Neu5Ac; the enzyme does not act on free Neu5Ac or on Neu5Ac that is already incorporated into glycan chains. researchgate.netnih.gov The catalytic mechanism is complex, involving a multi-component electron transport system. ucsd.edunih.gov This system requires NADH as an electron donor, cytochrome b5, and NADH-cytochrome b5 reductase to transfer an oxygen atom to the acetyl group of CMP-Neu5Ac. ucsd.eduresearchgate.net Iron and molecular oxygen are also essential cofactors for the reaction. ucsd.edu

Role of Epimerases in this compound Homeostasis and Glycosylation Diversity

Epimerases are crucial enzymes in carbohydrate metabolism that catalyze the inversion of stereochemistry at a specific carbon atom within a sugar molecule. In the context of this compound, more commonly known as sialic acid, epimerases play a pivotal role in maintaining cellular homeostasis and contributing to the diversity of glycosylation patterns. The key enzyme in this process within vertebrates is the bifunctional UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase (GNE). semanticscholar.orgbidmc.orgqa-bio.com

GNE catalyzes the first two committed and rate-limiting steps in the biosynthesis of N-acetylneuraminic acid (Neu5Ac), the most common form of sialic acid. bidmc.orgnih.gov The epimerase domain of GNE converts UDP-N-acetylglucosamine (UDP-GlcNAc) to N-acetylmannosamine (ManNAc). This step is a critical control point in the sialic acid biosynthetic pathway.

A key aspect of GNE's role in this compound homeostasis is its allosteric feedback inhibition by the downstream product, CMP-N-acetylneuraminic acid (CMP-Neu5Ac). nih.govnih.govnih.gov This feedback mechanism ensures that the production of sialic acid is tightly regulated to meet the cell's metabolic needs, preventing either a deficit or an overabundance of this crucial monosaccharide. This regulation by CMP-Neu5Ac highlights the enzyme's central role as a master regulator of cell surface sialylation. nih.govmdpi.com

Table 1: Key Epimerase in this compound Synthesis

| Enzyme | Gene | Function | Regulation | Organism |

|---|---|---|---|---|

| UDP-N-acetylglucosamine 2-epimerase/N-acetylmannosamine kinase | GNE | Catalyzes the conversion of UDP-GlcNAc to ManNAc, the first committed step in sialic acid biosynthesis. | Allosteric feedback inhibition by CMP-Neu5Ac. | Vertebrates |

Other this compound-Modifying Enzymes

Beyond the initial synthesis, the functional diversity of this compound is significantly expanded through various modifications of the sialic acid molecule itself, either before or after its incorporation into glycan chains. These modifications are carried out by a suite of specialized enzymes that add chemical groups such as acetyl, sulfate (B86663), and phosphate moieties.

O-acetylation is a common modification of sialic acids, occurring at the hydroxyl groups of carbons C4, C7, C8, and C9. qa-bio.comnih.govuniprot.org This modification is dynamically regulated by the opposing actions of two enzyme families: sialate-O-acetyltransferases (SOATs) and sialate-O-acetylesterases (SIAEs). semanticscholar.orgbidmc.orguniprot.org

SOATs are responsible for the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the sialic acid residue. nih.gov This process typically occurs within the Golgi apparatus. mdpi.com The expression of O-acetylated sialoglycans is cell-type specific and developmentally regulated, playing a significant role in modulating various biological phenomena. nih.govnih.gov For instance, O-acetylation can influence host-pathogen interactions by either masking or creating binding sites for viruses and bacteria. semanticscholar.orgqa-bio.com It is also implicated in cellular adhesion, immune responses, and the regulation of apoptosis. semanticscholar.orgqa-bio.comnih.gov

Conversely, SIAEs catalyze the removal of these O-acetyl groups, reverting the sialic acid to its non-acetylated form. researchgate.net These enzymes are hydrolases that can act on both free and glycosidically linked O-acetylated sialic acids. nih.govubc.ca SIAEs have been identified in various cellular compartments, including the cytoplasm and lysosomes, as well as in secreted forms. nih.govnih.govnih.gov The activity of SIAEs is crucial for maintaining immunological tolerance and negatively regulating B lymphocyte antigen receptor signaling. researchgate.net

The balance between SOAT and SIAE activities determines the level and pattern of sialic acid O-acetylation, thereby fine-tuning the biological functions of sialoglycans. nih.gov

Table 2: Enzymes Involved in O-Acetylation and De-O-Acetylation of this compound

| Enzyme Family | Specific Enzyme Example | Gene | Function | Substrate | Cellular Location |

|---|---|---|---|---|---|

| Sialate-O-acetyltransferases | CASD1 (capsule structural domain containing 1) | CASD1 | Adds an acetyl group to sialic acid residues. | Acetyl-CoA, Sialic acid | Golgi apparatus |

| Sialate-O-acetylesterases | SIAE | SIAE | Removes O-acetyl groups from sialic acid residues. | O-acetylated sialic acids | Cytosol, Lysosomes, Extracellular |

Sulfation

Sulfation is another significant modification of this compound-containing glycans that adds a layer of complexity and functional diversity. This process involves the addition of a sulfate group to the sialic acid residue, a reaction catalyzed by specific sulfotransferases. Recent research has identified two key enzymes in vertebrates, sialate:O-sulfotransferases 1 and 2, encoded by genes such as Wscd1 and Wscd2. semanticscholar.orgbidmc.orgnih.gov These enzymes exhibit complementary substrate preferences. semanticscholar.orgbidmc.orgnih.gov

Sulfated sialic acids, such as 8-O-sulfated N-acetylneuraminic acid (Neu5Ac8S), are found ubiquitously in vertebrate tissues. semanticscholar.orgnih.gov The sulfation of sialic acids is essential for normal vertebrate development, as demonstrated by the lethal phenotypes observed in fish deficient in these sulfotransferase genes. semanticscholar.orgbidmc.orgnih.gov

Functionally, the addition of a negatively charged sulfate group to sialoglycans can modulate molecular interactions. Sulfated sialoglycans are involved in regulating the binding of sialic acid-binding immunoglobulin-type lectins (Siglecs), which are crucial for immune cell regulation. qa-bio.comnih.gov Abnormalities in glycan sulfation have been linked to various diseases, including cancer. qa-bio.comnih.gov

Phosphorylation

Phosphorylation related to this compound primarily occurs during the biosynthesis of sialic acid itself, rather than as a modification of the mature sialic acid residue on a glycan chain. Key enzymes in this process include N-acetylmannosamine kinase (the kinase domain of GNE) and N-acetylthis compound-9-phosphate synthase (NANS).

The kinase domain of GNE phosphorylates ManNAc to produce N-acetylmannosamine-6-phosphate. Subsequently, NANS catalyzes the condensation of phosphoenolpyruvate (PEP) with N-acetylmannosamine 6-phosphate to synthesize N-acetylthis compound-9-phosphate (Neu5Ac-9-P). ubc.cauniprot.orgwikipedia.org This phosphorylated form is then dephosphorylated to yield free sialic acid.

Table 3: Enzymes Involved in Sulfation and Biosynthetic Phosphorylation of this compound

| Modification | Enzyme | Gene (example) | Function |

|---|---|---|---|

| Sulfation | Sialate:O-sulfotransferase 1 | Wscd1 | Transfers a sulfate group to sialic acid residues on glycans. |

| Sulfation | Sialate:O-sulfotransferase 2 | Wscd2 | Transfers a sulfate group to sialic acid residues on glycans. |

| Biosynthetic Phosphorylation | N-acetylmannosamine kinase (GNE kinase domain) | GNE | Phosphorylates N-acetylmannosamine to N-acetylmannosamine-6-phosphate. |

| Biosynthetic Phosphorylation | N-acetylthis compound-9-phosphate synthase | NANS | Synthesizes N-acetylthis compound-9-phosphate from phosphoenolpyruvate and N-acetylmannosamine-6-phosphate. |

Table 4: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| N-acetylneuraminic acid | Neu5Ac |

| UDP-N-acetylglucosamine | UDP-GlcNAc |

| N-acetylmannosamine | ManNAc |

| CMP-N-acetylneuraminic acid | CMP-Neu5Ac |

| Acetyl-Coenzyme A | Acetyl-CoA |

| 8-O-sulfated N-acetylneuraminic acid | Neu5Ac8S |

| Phosphoenolpyruvate | PEP |

| N-acetylmannosamine-6-phosphate |

Molecular Roles and Mechanistic Insights of Neuraminate in Biological Systems

Cellular Recognition and Adhesion Mediated by Neuraminate Glycans

Neuraminates, a family of sialic acids, are terminally located on the glycan chains of glycoproteins and glycolipids, placing them in a crucial position to mediate cellular interactions. pnas.org Their presence and specific linkages are fundamental to a variety of cell recognition and adhesion processes that are vital for tissue development and homeostasis. nih.govwikipedia.org

This compound-Dependent Cell-Cell Adhesion Mechanisms

Cell-to-cell adhesion is a highly specific process orchestrated by cell adhesion molecules (CAMs), which can be broadly categorized into calcium-dependent (e.g., cadherins) and calcium-independent (e.g., members of the immunoglobulin superfamily) families. nih.govyoutube.com Neuraminic acid-containing glycans, or sialoglycans, play a significant role in modulating these interactions. For instance, the neural cell adhesion molecule (N-CAM), a member of the immunoglobulin superfamily, is often polysialylated. This polysialylation is critical for regulating N-CAM-mediated adhesion; a high degree of polysialylation is associated with reduced adhesion, which facilitates cell migration and plasticity in the nervous system. nih.govmdpi.com

The interactions can be homophilic, where a CAM on one cell binds to the same type of CAM on another, or heterophilic, involving different types of molecules. youtube.commdpi.com Sialic acids can influence these binding events by either directly participating in the binding site or by modulating the conformation and availability of the adhesion molecules.

Role of this compound in Cell-Extracellular Matrix Interactions

The extracellular matrix (ECM) is a complex network of macromolecules that provides structural support to tissues and regulates cellular processes such as adhesion, migration, and differentiation. nih.govkhanacademy.org Cell-ECM interactions are primarily mediated by transmembrane receptors, such as integrins, that bind to ECM components like fibronectin and laminins. youtube.comreactome.org

Sialic acids on the cell surface can influence these interactions. They contribute to the net negative charge of the cell surface, which can affect the binding of cells to the ECM. Furthermore, specific sialoglycans can act as ligands for certain ECM proteins, thereby directly mediating cell-ECM adhesion. The composition of the ECM itself, including the presence of sialoglycans on ECM glycoproteins, can also dictate the nature of cellular interactions. nih.govbohrium.com This intricate interplay is crucial for processes like neuronal guidance and tissue morphogenesis. nih.gov

Mechanisms of this compound-Specific Receptor Binding (e.g., Siglecs)

Siglecs (Sialic acid-binding immunoglobulin-like lectins) are a family of I-type lectins that specifically recognize sialic acids. nih.govnih.gov They are predominantly expressed on cells of the immune system and play a key role in cell-cell recognition and signaling. nih.govnih.gov

The binding specificity of Siglecs is determined by the type of sialic acid and its linkage to the underlying glycan chain. For example, some Siglecs preferentially bind to α2,3-linked sialic acids, while others favor α2,6-linkages. nih.gov The binding site of Siglecs is located in the N-terminal V-set immunoglobulin domain. nih.gov Upon binding to their sialic acid ligands, Siglecs can initiate intracellular signaling cascades that typically have an inhibitory effect on cellular activation. This is often mediated by immunoreceptor tyrosine-based inhibition motifs (ITIMs) present in the cytoplasmic tail of most Siglecs. nih.gov

The interaction between Siglecs and their sialylated ligands is a key mechanism for distinguishing "self" from "non-self," which is fundamental for immune homeostasis. nih.govnih.gov

This compound in Immune System Modulation and Glyco-Immunology

The glycome, or the entire complement of sugars of an organism, plays a pivotal role in the immune system. nih.govmdpi.com Sialic acids, as terminal components of the glycome, are central to the field of glyco-immunology, influencing both innate and adaptive immunity. nih.govnih.gov

Molecular Mechanisms of Self-Recognition and Immune Tolerance via Sialic Acids

The immune system's ability to differentiate between host cells ("self") and foreign entities ("non-self") is crucial for preventing autoimmunity. nih.govnih.gov Sialic acids serve as "self-associated molecular patterns" (SAMPs) that are recognized by inhibitory Siglec receptors on immune cells. nih.govmdpi.com This recognition helps to maintain immune tolerance and prevent unwanted inflammatory responses against the body's own tissues. nih.govnih.gov

When Siglecs on immune cells, such as macrophages and dendritic cells, bind to sialic acids on host cells, the ITIMs in their cytoplasmic tails become phosphorylated. This leads to the recruitment of phosphatases that dampen activating signaling pathways, thereby inducing a state of tolerance. nih.gov Pathogens and cancer cells can exploit this mechanism by expressing high levels of sialic acids on their surfaces, mimicking host cells to evade immune detection and destruction. nih.govmdpi.com

This compound Involvement in Immune Cell Activation and Regulation

Neuraminidases, enzymes that cleave sialic acids, can also regulate immune responses. By removing sialic acids from the cell surface, neuraminidases can unmask underlying glycan structures that may be recognized by activating receptors. nih.govfrontiersin.org For example, the removal of sialic acid from B cells has been shown to enhance their ability to stimulate T cell proliferation. nih.gov This suggests that the sialylation status of immune cells is a dynamic process that can be modulated to fine-tune immune responses.

Furthermore, sialic acids can influence the function of immune cells through mechanisms independent of Siglecs. For instance, they can modulate the activity of the complement system, a part of the innate immune system that helps to clear pathogens. nih.gov

Molecular Pathways of Immune Evasion Through this compound Glycan Alterations

The surface of mammalian cells is decorated with a dense layer of complex carbohydrates known as glycans. Alterations in the composition and structure of these glycans, particularly the terminal sialic acid residues (a derivative of neuraminic acid), are a hallmark of cancer and play a crucial role in immune evasion. Tumor cells often exhibit aberrant glycosylation patterns, leading to the overexpression of sialylated glycans, which can engage with inhibitory receptors on immune cells, thereby dampening the anti-tumor immune response.

One of the key mechanisms of immune evasion involves the interaction of sialic acids on tumor cells with sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of inhibitory receptors expressed on various immune cells, including natural killer (NK) cells, T cells, and macrophages. This interaction triggers inhibitory signaling pathways within the immune cells, leading to a suppressed state. For instance, the binding of sialylated ligands on cancer cells to Siglec-7 and Siglec-9 on NK cells and macrophages, respectively, can inhibit their cytotoxic functions and phagocytic activity.

Furthermore, the dense coat of negatively charged sialic acids on tumor cells can create a repulsive barrier, physically hindering the interaction between immune cells and tumor-associated antigens. This "glycocalyx shield" can also mask underlying protein antigens, preventing their recognition by antibodies and T cells.

Recent research has elucidated several molecular pathways through which altered this compound glycan expression contributes to immune evasion:

Complement System Evasion: Tumor cells can evade the complement system, a critical component of the innate immune response, by upregulating the expression of complement inhibitory factors that are often heavily sialylated. These factors can bind to and inactivate complement proteins, preventing the formation of the membrane attack complex and subsequent cell lysis. frontiersin.org

Induction of Apoptosis in Immune Cells: Certain sialylated glycans expressed by tumor cells can induce apoptosis (programmed cell death) in activated T cells, further contributing to the immunosuppressive tumor microenvironment.

Modulation of Dendritic Cell Function: Altered sialylation on tumor cells can impair the function of dendritic cells (DCs), which are potent antigen-presenting cells crucial for initiating adaptive immune responses. This can lead to reduced T cell priming and a weaker anti-tumor response.

| Tumor Cell Glycan Ligand | Immune Cell Receptor | Immune Cell Type | Outcome of Interaction |

|---|---|---|---|

| Sialylated Glycans | Siglec-7 | Natural Killer (NK) Cells | Inhibition of cytotoxicity |

| Sialylated Glycans | Siglec-9 | Macrophages, Neutrophils | Inhibition of phagocytosis and oxidative burst |

| Sialyl-Tn Antigen | Various (e.g., Siglecs) | T cells, NK cells | Immunosuppression, reduced cytotoxicity |

Developmental Biology and this compound-Dependent Processes

Polysialic acid (polySia), a large, negatively charged polymer of N-acetylneuraminic acid, is a crucial regulator of cell-cell interactions during the development of the nervous system. nih.gov It is predominantly attached to the neural cell adhesion molecule (NCAM), and its expression is tightly regulated both spatially and temporally. The large size and negative charge of polySia create a hydrated sphere around NCAM, sterically hindering its adhesive properties and those of other cell surface molecules. This anti-adhesive effect is fundamental for various aspects of neuronal development.

During neurogenesis, polySia facilitates the migration of neuronal precursors from their birthplace to their final destination in the developing brain. By reducing cell-cell adhesion, polySia allows these immature neurons to move through the densely packed neural tissue. Studies in knockout mice lacking the enzymes responsible for polysialylation have shown severe defects in neuronal migration, leading to disorganized brain structures.

Furthermore, polySia plays a critical role in neurite outgrowth and axonal guidance. The presence of polySia on the growth cones of developing axons prevents premature adhesion to inappropriate targets, allowing them to navigate complex environments to find their correct synaptic partners. Once a target is reached, the downregulation of polySia allows for the stabilization of synaptic connections.

In the adult brain, polySia expression is largely restricted to regions of high plasticity, such as the hippocampus, subventricular zone, and olfactory bulb, where it continues to modulate synaptic plasticity and neurogenesis. scholaris.ca

Beyond the nervous system, this compound-containing glycans are integral to the proper formation of various organs and the establishment of tissue patterns during embryonic development. The dynamic regulation of glycosylation, including sialylation, influences cell adhesion, signaling, and migration, which are fundamental processes in organogenesis.

For instance, during kidney development, the proper sialylation of cell surface glycoproteins is essential for the branching morphogenesis of the ureteric bud and the formation of nephrons. Alterations in sialylation can disrupt cell-cell and cell-matrix interactions, leading to renal abnormalities.

In the developing cardiovascular system, sialylated glycans are involved in the formation of heart valves and the separation of cardiac chambers. The correct expression of specific sialyltransferases is crucial for these processes, and their absence can result in congenital heart defects.

While the precise mechanisms are still under investigation, it is evident that neuraminic acid-containing glycans act as key modulators of developmental signaling pathways, such as the Wnt and Notch pathways, which are critical for cell fate decisions and tissue patterning. The French flag model, which describes how morphogen gradients can specify different cell fates, is influenced by the glycosylation state of the receiving cells, as this can affect receptor-ligand interactions and signal transduction. nih.gov

This compound in Neurobiology and Neurological Function

The role of this compound, primarily in the form of polySia, extends to the fine-tuning of synaptic connections and the guidance of axons to their targets. In the context of synaptic plasticity, which underlies learning and memory, polySia acts as a permissive factor. Its presence at the synapse can modulate the activity of neurotransmitter receptors and ion channels, thereby influencing the strength of synaptic transmission. For example, polySia has been shown to regulate the trafficking and function of NMDA and AMPA receptors, which are critical for long-term potentiation (LTP), a cellular correlate of learning.

The large, hydrated nature of polySia can also alter the geometry of the synaptic cleft, affecting the diffusion of neurotransmitters and the access of signaling molecules to their receptors. During periods of synaptic remodeling, the upregulation of polySia can facilitate the structural changes associated with the formation and elimination of synapses.

In axonal guidance, the expression of polySia on the surface of axons and their growth cones is dynamically regulated. Gradients of guidance cues in the extracellular environment are interpreted by receptors on the growth cone, and polySia can modulate the sensitivity of these receptors. For instance, polySia can influence the response of axons to attractive and repulsive cues like netrins and semaphorins, ensuring that they follow the correct pathways. nih.gov

| Neuronal Process | Key Finding | Model System | Reference Finding |

|---|---|---|---|

| Neuronal Migration | Defects in migration of neuronal precursors in the absence of polySia. | Knockout mice (ST8SiaII/IV deficient) | Disorganized cortical layering |

| Axonal Guidance | PolySia modulates growth cone response to guidance cues. | In vitro neuron cultures | Altered turning behavior in response to netrin gradients |

| Synaptic Plasticity | Impaired long-term potentiation (LTP) in the hippocampus. | Hippocampal slices from polySia-deficient mice | Reduced synaptic strengthening |

| Neurogenesis | Reduced survival and integration of new neurons in the adult hippocampus. | Adult neurogenesis models | Impaired learning and memory |

This compound-containing glycans, particularly polySia, are master regulators of interactions between neural cells. nih.govnih.gov By modulating the adhesive properties of cell surface molecules, these glycans influence a wide range of cellular behaviors, including cell migration, axon fasciculation, and myelination.

During development, the expression of polySia on migrating neuroblasts prevents their premature aggregation and allows for their individual movement. In the formation of nerve bundles (fasciculation), the controlled removal of polySia from axons allows them to adhere to one another.

The interaction between neurons and glial cells is also heavily influenced by this compound glycans. For instance, the myelination of axons by oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system is a tightly regulated process that involves specific cell-cell recognition and adhesion. The presence of polySia on axons can inhibit myelination, and its downregulation is a prerequisite for the wrapping of the myelin sheath around the axon.

Furthermore, this compound glycans are involved in the communication between neurons and microglia, the resident immune cells of the brain. The sialylation state of neuronal surfaces can influence microglial activation and phagocytic activity, playing a role in both normal brain homeostasis and in pathological conditions.

Host-Pathogen Interactions and this compound Engagement

This compound, the anionic form of neuraminic acid and a key component of sialic acids, plays a pivotal role in the intricate dance between hosts and pathogens. Positioned at the outermost end of glycan chains on cell surfaces, it serves as a crucial recognition site and a point of attachment for a wide array of viruses, bacteria, and parasites. This engagement is a critical first step in the process of infection, colonization, and pathogenesis. Pathogens have evolved sophisticated mechanisms to recognize, bind, and even modify host this compound residues to their advantage, while the host's specific this compound expression patterns can determine susceptibility or resistance to infection.

The interaction between viral proteins and host cell this compound receptors is a well-studied paradigm of host-pathogen engagement, exemplified by the influenza virus. The initiation of influenza infection is critically dependent on the binding of the viral surface glycoprotein (B1211001), hemagglutinin (HA), to this compound-containing glycans on the surface of respiratory epithelial cells. frontiersin.orgnih.gov

The HA protein is a trimer, with each monomer containing a globular head domain (HA1) that houses the receptor-binding site (RBS). nih.gov This site is a shallow pocket formed by several highly conserved amino acid residues, such as Tyr-98, His-183, Glu-190, and Trp-153, which form hydrogen bonds and van der Waals interactions with the this compound molecule. nih.gov While the affinity of a single HA-neuraminate interaction is relatively low, the presence of numerous HA trimers on the virion surface allows for multiple simultaneous interactions with host cell receptors, a phenomenon known as avidity, which results in strong, stable attachment. nih.govnih.gov

Following attachment, the virus is internalized by the host cell through receptor-mediated endocytosis. nih.gov As the endocytic vesicle matures, its internal environment becomes acidified. This drop in pH triggers a dramatic and irreversible conformational change in the HA protein. The "fusion peptide," a hydrophobic region of the HA2 subunit, is exposed and inserts itself into the endosomal membrane. nih.gov This action brings the viral envelope and the endosomal membrane into close proximity, leading to membrane fusion and the release of the viral RNA genome into the host cell cytoplasm, allowing replication to begin.

The influenza virus also possesses a second surface glycoprotein, neuraminidase (NA), which acts as a functional antagonist to HA. doaj.org NA is a receptor-destroying enzyme that cleaves terminal neuraminic acid residues from glycan chains. frontiersin.orgnih.gov This activity is essential for viral progeny to be released from the infected cell, preventing them from aggregating on the cell surface or re-infecting the same cell. frontiersin.org Furthermore, NA activity allows the virus to move through the this compound-rich mucus layer of the respiratory tract to reach the underlying target epithelial cells. nih.gov The delicate equilibrium between HA's receptor-binding activity and NA's receptor-destroying activity, known as the HA-NA balance, is crucial for efficient viral replication, release, and transmission. nih.govdoaj.org

| Viral Protein | Virus Example | Function in this compound Engagement | Mechanistic Detail |

|---|---|---|---|

| Hemagglutinin (HA) | Influenza A Virus | Attachment to host cells | Binds to terminal this compound residues on cell surface glycans, initiating viral entry. frontiersin.orgnih.gov |

| Neuraminidase (NA) | Influenza A Virus | Viral release and motility | Cleaves this compound residues to release new virions from infected cells and facilitate movement through mucus. nih.govnih.gov |

This compound residues on host cell surfaces are also key targets for bacterial pathogens, mediating initial adhesion, which is a critical step for colonization and the subsequent formation of biofilms. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offer protection from the host immune system and antimicrobial agents.

The process of bacterial adhesion often occurs in stages, beginning with a reversible primary docking phase, which can be mediated by specific molecular interactions with host surface structures like this compound-containing glycoconjugates, followed by an irreversible secondary locking phase. researchgate.net

Some pathogenic bacteria produce their own neuraminidases (sialidases), which play a pivotal role in pathogenesis. frontiersin.org A notable example is Pseudomonas aeruginosa, an opportunistic pathogen that causes severe respiratory infections. While this bacterium does not use neuraminic acid as a carbon source, its neuraminidase is crucial for biofilm formation. frontiersin.org Research has shown that this enzyme is not primarily for unmasking host cell receptors, but rather for promoting the cell-to-cell interactions necessary for the integrity and development of the biofilm matrix. frontiersin.org Consequently, inhibiting the bacterial neuraminidase can disrupt biofilm production, highlighting its importance in the initial stages of airway colonization. frontiersin.org The formation of a biofilm is a complex process that involves initial attachment, microcolony formation, maturation, and finally, dispersion to colonize new sites. nih.gov

| Bacterium | Disease Association | Role of this compound | Mechanism |

|---|---|---|---|

| Pseudomonas aeruginosa | Pneumonia, Cystic Fibrosis | Biofilm Formation | Bacterial neuraminidase facilitates cell-cell interactions, which are critical for the synthesis and integrity of the biofilm matrix during initial colonization. frontiersin.org |

| Various Pathogens | General Infections | Adhesion and Colonization | Utilize this compound on host cells as a primary docking site for adhesin proteins, facilitating initial, often reversible, attachment. researchgate.net |

Protozoan parasites have evolved remarkable strategies to evade the host immune system, many of which involve the manipulation of host this compound. A primary strategy is molecular mimicry, where the parasite adorns its surface with molecules that resemble those of the host, thereby avoiding recognition as foreign. nih.govfrontiersin.org

Trypanosoma cruzi, the causative agent of Chagas disease, is a master of this form of deception. This parasite cannot synthesize neuraminic acid itself. mdpi.com Instead, it expresses a unique enzyme on its surface called trans-sialidase (TS). frontiersin.orgnih.gov The TS enzyme actively cleaves neuraminic acid from host cell surface glycoconjugates and transfers it to mucin-like molecules on the parasite's own surface. frontiersin.org This cloaks the parasite in a layer of host-derived this compound, a form of "antigenic disguise" that protects it from being destroyed by the host's complement system and antibodies. nih.gov Furthermore, T. cruzi sheds active TS into the bloodstream, where it can modify the this compound signature on host immune cells, such as T cells, leading to immunosuppression and facilitating the establishment of a chronic infection. frontiersin.orgnih.gov

Similarly, Leishmania donovani, which causes visceral leishmaniasis, utilizes surface neuraminic acids to manipulate host macrophages. nih.govfrontiersin.org The parasite's surface neuraminates bind to specific Sialic acid-binding immunoglobulin-like lectins (Siglecs) on the macrophage surface. nih.govnih.gov Binding to Siglec-1 enhances the parasite's uptake into the macrophage, while engagement of Siglec-5 triggers inhibitory signals within the host cell. nih.govnih.gov This signaling cascade suppresses the production of microbicidal molecules like reactive oxygen species (ROS) and nitric oxide (NO), allowing the parasite to survive and replicate safely within the macrophage. nih.gov

| Parasite | Evasion Strategy | Key Molecule | Mechanism of Action |

|---|---|---|---|

| Trypanosoma cruzi | Molecular Mimicry & Immunosuppression | trans-Sialidase (TS) | Strips this compound from host cells to coat its own surface, evading complement. Shed TS alters host immune cells, causing immunosuppression. frontiersin.orgnih.gov |

| Leishmania donovani | Immune Suppression & Enhanced Uptake | Surface Neuraminates | Binds to inhibitory Siglec receptors (e.g., Siglec-5) on macrophages, suppressing the cell's killing mechanisms and facilitating parasite survival. nih.govnih.gov |

| Toxoplasma gondii | Attachment and Invasion | Sialic Acid Binding Protein (SABP1) | Recognizes and binds to host cell this compound, a step that is essential for efficient invasion. frontiersin.org |

The specific molecular structure and linkage of this compound on host cells can be a critical determinant of host susceptibility and pathogen tropism. The influenza virus again provides a classic example. Avian influenza viruses preferentially bind to neuraminic acid linked to galactose via an α-2,3-glycosidic bond, which is abundant in the avian gut where the virus replicates. nih.gov In contrast, human influenza viruses have adapted to preferentially recognize α-2,6-linked neuraminic acid, the predominant form found on epithelial cells in the human upper respiratory tract. frontiersin.org This difference in receptor specificity is a major component of the species barrier that prevents avian viruses from easily transmitting to and between humans.

| This compound Linkage | Primary Host/Tissue Location | Pathogen Preference | Implication for Susceptibility |

|---|---|---|---|

| α-2,3 | Avian intestinal tract, human lower respiratory tract | Avian Influenza Virus | Humans are less susceptible to avian viruses as these receptors are deeper in the lungs, making transmission less efficient. nih.gov |

| α-2,6 | Human upper respiratory tract (trachea, bronchi) | Human Influenza Virus | High prevalence in the upper airway facilitates efficient infection and transmission between humans. frontiersin.org |

This compound in Cellular Signaling and Glycan-Mediated Signal Transduction

Beyond its role in pathogen interactions, this compound is a fundamental component of the cellular machinery that regulates signal transduction. The dense layer of glycans on the cell surface, known as the glycocalyx, acts as a dynamic interface that modulates how cells respond to their environment. The presence or absence of a terminal this compound residue on a glycan can function as a molecular switch, profoundly altering cellular signaling pathways.

This regulation is often controlled by the balanced action of two enzyme families: sialyltransferases, which add this compound to growing glycan chains, and sialidases (or neuraminidases), which remove them. This process of glycan remodeling can trigger rapid changes in cell behavior. For example, in the nervous system, the mammalian sialidase NEU3 can remove this compound from gangliosides on the neuronal surface. This desialylation event activates TrkA-mediated signaling pathways, which in turn promotes axonal growth and neuronal plasticity.

In the immune system, this compound modification is critical for regulating cell-cell interactions and immune responses. The sialylation state of the glycan CD15 illustrates this switching mechanism. When sialylated (termed CD15s), it allows neutrophils to adhere to endothelial cells at sites of inflammation. However, once the neutrophil enters the tissue, the this compound is removed, and the unsialylated CD15 can then engage with receptors on dendritic cells, signaling for their maturation and the orchestration of an adaptive immune response. Aberrant sialylation, often driven by the altered expression of sialyltransferases, is a hallmark of various cancers and is associated with tumor progression, metastasis, and immune evasion.

| Biological System | Signaling Molecule/Process | Role of this compound | Outcome of this compound Modification |

|---|---|---|---|

| Nervous System | TrkA-mediated signaling | Regulates ganglioside structure | Removal of this compound by NEU3 activates signaling and promotes axonal growth. |

| Immune System | Neutrophil-Dendritic Cell Interaction | Acts as a molecular switch on CD15 | Removal of this compound from CD15s to form CD15 allows engagement with dendritic cells and promotes their maturation. |

| Cancer Biology | Tumor Progression & Metastasis | Alters cell surface charge and receptor interactions | Hypersialylation, due to upregulated sialyltransferases, can promote cell detachment, invasion, and evasion of immune surveillance. |

Regulatory Mechanisms of Neuraminate Homeostasis and Function

Transcriptional Regulation of Neuraminate Biosynthetic and Modifying Enzymes

The synthesis of this compound involves a series of enzymatic steps, and the expression of the genes encoding these enzymes is subject to transcriptional control. Key enzymes in the biosynthetic pathway include UDP-GlcNAc 2-epimerase/ManNAc kinase (GNE), N-acetylthis compound synthase (NANS), N-acetylneuraminic acid phosphatase (NANP), and N-acylthis compound cytidylyltransferase (CMAS). researchgate.netnih.govsdbonline.orgsigmaaldrich.com

Transcriptional regulation ensures that the cellular machinery for this compound synthesis is available when needed. For instance, studies in Escherichia coli have identified NanR, a transcriptional repressor that controls the expression of genes involved in sialic acid catabolism. asm.orgplos.orgresearchgate.netasm.org NanR binds to the promoters of the nanATEK operon, which encodes enzymes for sialic acid utilization. asm.orgasm.org The binding of N-acetylthis compound (Neu5Ac) to NanR attenuates its DNA binding activity, thereby inducing the expression of the catabolic genes. biorxiv.org

In mammals, the transcriptional regulation of sialyltransferases (STs), enzymes that transfer sialic acid to glycans, is also significant. monash.edunih.gov The expression of STs is primarily controlled at the transcriptional level and can be influenced by factors such as tissue type, developmental stage, and environmental conditions. monash.edu Research using GNE-deficient embryonic stem cells demonstrated that the cellular availability of sialic acid strongly regulates the expression of STs at the transcriptional level, suggesting that the concentration of the donor substrate (CMP-sialic acid) acts as a sensor for cellular conditions, influencing both the total amount and quality of sialylation. nih.gov

Post-Transcriptional and Translational Control of this compound-Related Gene Expression

Beyond transcriptional control, the expression of genes involved in this compound metabolism can be regulated at the post-transcriptional and translational levels. These mechanisms involve the processing, stability, and translation of mRNA molecules.

In Salmonella enterica, a small noncoding RNA (sRNA) called ManS has been identified as an important post-transcriptional regulator coordinating sialic acid metabolism. nih.govpnas.org ManS is derived from the 3' UTR of an mRNA and is processed by RNase III. nih.govpnas.org ManS is activated by N-acetylmannosamine (ManNAc), an initial degradation product of sialic acid. nih.govpnas.org Different isoforms of ManS regulate distinct sets of genes involved in sialic acid metabolism and central metabolism, highlighting the complexity of this regulatory layer. nih.govpnas.org

In eukaryotes, post-transcriptional control can involve mechanisms such as mRNA splicing, capping, polyadenylation, and the action of microRNAs. While specific examples directly linking these mechanisms solely to this compound biosynthetic enzymes were not extensively detailed in the provided search results, the general principle of post-transcriptional regulation of glycosylation-related genes is established. scielo.br

Translational control, which affects the rate at which mRNA is translated into protein, also plays a role in fine-tuning enzyme levels. This can involve regulatory elements in the mRNA or the action of specific translation factors.

Post-Translational Modifications Affecting this compound Enzyme Activity

Enzyme activity in this compound metabolism can be modulated by post-translational modifications (PTMs). These modifications, such as phosphorylation, acetylation, or glycosylation, can affect enzyme structure, stability, localization, and catalytic efficiency.

While the provided search results did not offer extensive details on specific PTMs of mammalian this compound biosynthetic enzymes like GNE, NANS, CMAS, or NANP, the broader context of glycosylation enzymes suggests that PTMs are likely involved in their regulation. For example, sialic acid acetyl esterase (SIAE), an enzyme involved in modifying sialic acids, is known to be glycosylated. researchgate.net The O-acetylation of sialic acids themselves is a modification that can affect the action of sialidases, enzymes that remove sialic acids. researchgate.netwikipedia.org

Further research is needed to fully elucidate the specific PTMs that regulate the activity and function of the core enzymes in this compound biosynthesis and modification in mammalian systems.

Allosteric Regulation and Feedback Mechanisms in this compound Metabolism

Allosteric regulation and feedback mechanisms are critical for maintaining this compound homeostasis by rapidly adjusting metabolic flux in response to changes in metabolite concentrations.

A key regulatory point in mammalian sialic acid biosynthesis is the enzyme GNE, which catalyzes the rate-limiting step converting UDP-GlcNAc to ManNAc. researchgate.netnih.govsigmaaldrich.comoup.comnih.gov GNE is subject to allosteric feedback inhibition by CMP-sialic acid (CMP-Neu5Ac), a downstream metabolite. oup.comnih.govpsu.eduresearchgate.netoup.com High levels of CMP-Neu5Ac bind to GNE, reducing its activity and thus slowing down the entire biosynthetic pathway. oup.comresearchgate.netoup.com A genetic disorder called sialuria is associated with a failure of this feedback regulation, leading to overproduction and excretion of sialic acids. psu.edunih.gov

In Escherichia coli, the regulation of sialic acid metabolism differs, as synthesis is not regulated by allosteric inhibition by CMP-NeuNAc. nih.govnih.govasm.org Instead, in E. coli, sialic acid aldolase (B8822740) (NanA), an enzyme involved in sialic acid catabolism, plays a central role in regulating intracellular sialic acid concentration. nih.govasm.org Its activity is induced by sialic acid, modulating the levels of metabolic intermediates. nih.govasm.org

Substrate Availability and Flux Control in this compound Pathways

The availability of substrates significantly influences the flux through the this compound biosynthetic pathway. The pathway begins with UDP-GlcNAc, which is derived from glucose metabolism. nih.govsigmaaldrich.comoup.com The availability of UDP-GlcNAc can therefore impact the rate of this compound synthesis.

The conversion of UDP-GlcNAc to ManNAc by GNE is the rate-limiting step and a major control point for flux into the sialic acid pathway. researchgate.netnih.govsigmaaldrich.comoup.comnih.govoup.com Exogenous supplementation of ManNAc can bypass this rate-limiting step and increase flux through the pathway. researchgate.net

Studies using "metabolic glycoengineering" approaches have demonstrated that increasing the flux through the sialic acid pathway by providing metabolic precursors can dramatically increase the sialylation of certain glycoproteins. nih.govfrontiersin.orgscilit.comresearchgate.net This indicates that metabolic flux, driven by substrate availability, is a crucial factor in determining the extent of protein sialylation and can selectively modulate the sialylation of different glycoconjugates. nih.govfrontiersin.orgresearchgate.net

Compartmentalization of Enzymes and Substrates in this compound Metabolism

Cellular compartmentalization plays a vital role in organizing and regulating this compound metabolism in eukaryotic cells. The different steps of the pathway occur in distinct cellular locations.

Sialic acid biosynthesis primarily takes place in the cytosol, where enzymes like GNE, NANS, and NANP are located. nih.govsigmaaldrich.comfrontiersin.orgscielo.br Following synthesis, neuraminic acid is transported into the nucleus, where it is activated to form CMP-sialic acid by CMAS. nih.govsdbonline.orgsigmaaldrich.comfrontiersin.orgscielo.br CMP-sialic acid, the activated nucleotide sugar donor, is then transported from the nucleus into the lumen of the Golgi apparatus by specific transporters, such as SLC35A1. nih.govsigmaaldrich.comoup.comresearchgate.netfrontiersin.orgresearchgate.net

The Golgi apparatus is the primary site for the transfer of sialic acid to nascent glycoproteins and glycolipids by sialyltransferases. monash.edunih.govsigmaaldrich.comnih.govnih.govfrontiersin.orgscielo.brnih.gov This spatial separation of synthesis, activation, and transfer ensures efficient and controlled glycosylation.

Furthermore, the recycling and degradation of sialylated glycoconjugates occur in lysosomes, where lysosomal sialidases remove sialic acid residues. wikipedia.orgnih.gov Free sialic acid is then transported back to the cytosol for potential reutilization or further degradation. wikipedia.orgnih.gov This compartmentalization of catabolism and recycling adds another layer to the regulation of this compound homeostasis.

The unique compartmentalization of enzymes involved in CMP-sialic acid formation, utilization, and turnover highlights the intricate organization of this metabolic pathway within the cell. psu.edu

Advanced Analytical and Methodological Approaches in Neuraminate Research

Chromatographic Techniques for Neuraminate and Glycan Analysis

Chromatography plays a vital role in separating this compound and sialylated glycans from complex mixtures and resolving different structural isomers. Various chromatographic modes are employed depending on the nature of the sample and the specific analytical goal.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)